Potassium monomethyl terephthalate

Catalog No.
S1903553
CAS No.
42967-55-5
M.F
C9H8KO4
M. Wt
219.26 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Potassium monomethyl terephthalate

CAS Number

42967-55-5

Product Name

Potassium monomethyl terephthalate

IUPAC Name

potassium;4-methoxycarbonylbenzoate

Molecular Formula

C9H8KO4

Molecular Weight

219.26 g/mol

InChI

InChI=1S/C9H8O4.K/c1-13-9(12)7-4-2-6(3-5-7)8(10)11;/h2-5H,1H3,(H,10,11);

InChI Key

XWTBMFFYBMCHBV-UHFFFAOYSA-N

SMILES

COC(=O)C1=CC=C(C=C1)C(=O)[O-].[K+]

Canonical SMILES

COC(=O)C1=CC=C(C=C1)C(=O)O.[K]
  • Proteomics Research: KMT has been identified as a potential tool in proteomics research, specifically for protein precipitation. A study published by Santa Cruz Biotechnology describes KMT as a “biochemical for proteomics research” []. However, more research is needed to fully understand its effectiveness and optimize protocols for its use in protein precipitation.

Potassium monomethyl terephthalate is a chemical compound with the molecular formula C9H7KO4\text{C}_9\text{H}_7\text{KO}_4 and a molecular weight of approximately 218.25 g/mol. It is a salt derived from monomethyl terephthalate, which is an ester of terephthalic acid. This compound appears as a white to off-white powder and is slightly soluble in water, but more soluble in organic solvents such as methanol, benzene, and ether . Potassium monomethyl terephthalate is used in various applications, primarily related to the production of polymers and as an intermediate in chemical synthesis.

Typical of carboxylic acid derivatives. Key reactions include:

  • Esterification: It can react with alcohols to form esters.
  • Hydrolysis: In the presence of water, it can revert to monomethyl terephthalate and potassium hydroxide.
  • Transesterification: This reaction involves exchanging the alkoxy group of the ester with another alcohol, which can be catalyzed by bases or acids.

These reactions are crucial for its use in synthesizing other compounds and materials .

Research indicates that potassium monomethyl terephthalate exhibits biological activity, particularly in the context of biodegradation. Certain microorganisms, such as Rhodococcus rubber and Pasteurella multocida, can metabolize monomethyl terephthalate, suggesting potential applications in bioremediation processes. Additionally, it has been noted for its antiviral properties against Hepatitis C and its role in designing benzamide derivatives that inhibit specific cancer mutations .

The synthesis of potassium monomethyl terephthalate can be achieved through several methods:

  • Direct Esterification: Reacting terephthalic acid with methanol in the presence of a catalyst to form monomethyl terephthalate, followed by neutralization with potassium hydroxide.
  • Catalytic Oxidation: Using p-xylene as a starting material, which is oxidized to p-toluic acid and subsequently esterified to yield monomethyl terephthalate before being converted to its potassium salt .
  • Biological Synthesis: Utilizing specific microbial strains that can convert dimethyl terephthalate into monomethyl terephthalate under controlled conditions .

Potassium monomethyl terephthalate finds applications in various fields:

  • Polymer Production: It serves as a precursor for producing polyesters and other polymeric materials.
  • Chemical Intermediates: Used in the synthesis of pharmaceuticals and agrochemicals.
  • Biodegradable Plastics: Its properties make it suitable for developing environmentally friendly plastic alternatives.
  • Research: Employed in studies related to biodegradation and polymer chemistry .

Studies on the interactions of potassium monomethyl terephthalate focus on its solubility behavior and reactivity with other compounds. For instance, investigations into its solubility in methanol-water mixtures reveal insights into how it behaves under various conditions, which is essential for optimizing its use in industrial applications . Furthermore, research into its catalytic properties has shown potential for low-energy processes involving poly(ethylene terephthalate), indicating its utility in sustainable chemistry practices .

Potassium monomethyl terephthalate shares structural similarities with several other compounds. Here are some notable comparisons:

Compound NameMolecular FormulaUnique Features
Monomethyl TerephthalateC9H8O4\text{C}_9\text{H}_8\text{O}_4Ester form; used widely in plastics manufacturing
Dimethyl TerephthalateC10H10O4\text{C}_{10}\text{H}_{10}\text{O}_4More commonly used; higher solubility
Potassium TerephthalateC8H5KO4\text{C}_8\text{H}_5\text{KO}_4Salt form; used as a buffering agent
Terephthalic AcidC8H6O4\text{C}_8\text{H}_6\text{O}_4Parent compound; key raw material for polyesters

Uniqueness

Potassium monomethyl terephthalate stands out due to its dual functionality as both a precursor for polymer synthesis and a subject of biological degradation studies. Its specific interactions with microorganisms highlight its potential role in environmental applications, setting it apart from other similar compounds that may not exhibit such properties.

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

1

Exact Mass

219.00596522 g/mol

Monoisotopic Mass

219.00596522 g/mol

Heavy Atom Count

14

GHS Hazard Statements

The GHS information provided by 1 company from 1 notification to the ECHA C&L Inventory.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation]

Pictograms

Irritant

Irritant

Other CAS

42967-55-5

General Manufacturing Information

1,4-Benzenedicarboxylic acid, 1-methyl ester, potassium salt (1:1): INACTIVE

Dates

Modify: 2023-08-16

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